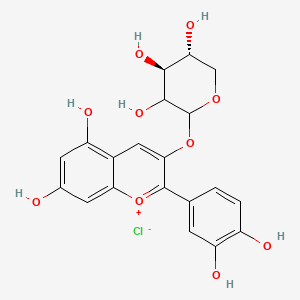

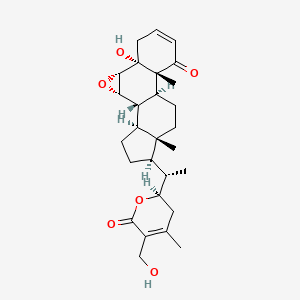

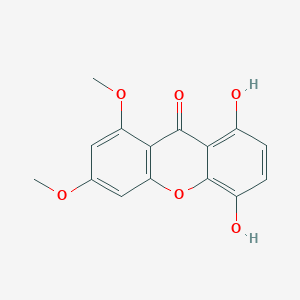

5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a natural product found in Calophyllum teysmannii with data available.

Scientific Research Applications

Synthesis and Structural Analysis

5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a xanthone derivative, a group of compounds that have been the subject of extensive research due to their diverse biological activities. The synthesis and structural elucidation of various xanthones, including those structurally similar to 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one, have been detailed in studies. For instance, Elix et al. (1978) described the synthesis of several chloroxanthones, highlighting the methods for creating these complex molecules (Elix et al., 1978). Similarly, Xiong et al. (2011) isolated 3-hydroxy-1,2-dimethoxy-9H-xanthen-9-one from Polygala arillata, demonstrating the natural occurrence and structural characteristics of related xanthones (Xiong et al., 2011).

Antioxidant Properties

Research has also focused on the antioxidant properties of xanthones. Kang et al. (2008) isolated new xanthone derivatives from Securidaca inappendiculata, including compounds with significant antioxidant activities as determined by various assays (Kang et al., 2008). This suggests that 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one may also possess antioxidant capabilities due to its structural similarities.

Biomedical Applications

The potential biomedical applications of xanthones are highlighted in studies examining their biological activities. Huang et al. (2010) reported on two xanthone derivatives isolated from a mangrove endophytic fungus, which showed inhibitory effects on certain cancer cells (Huang et al., 2010). This points to the possibility that 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one could have similar bioactive properties.

Green Synthesis and Environmental Impact

The environmentally friendly synthesis of xanthone derivatives has also been explored. Samani et al. (2018) described a green synthesis method for xanthenone derivatives using TiO2-CNTs nanocomposite as a catalyst, demonstrating the potential for sustainable production methods for compounds like 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one (Samani et al., 2018).

properties

CAS RN |

103726-10-9 |

|---|---|

Product Name |

5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |

Molecular Formula |

C15H12O6 |

Molecular Weight |

288.25 |

synonyms |

5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.